molecular formula C9H7N3O5 B3329329 Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 57821-16-6

Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B3329329
CAS RN: 57821-16-6
M. Wt: 237.17 g/mol
InChI Key: RECBNRMVZIKEPN-UHFFFAOYSA-N
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Description

“Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate” is a chemical compound. It is mentioned in the context of the synthesis of potential process-related impurities of trametinib, an anti-cancer drug .


Synthesis Analysis

The synthesis of this compound involves complex chemical processes. For instance, it is mentioned in the context of the synthesis of potential process-related impurities of trametinib . The key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide was prepared by refluxing methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d] pyrimidine-5-carboxylate with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of this compound is complex and is related to the structure of trametinib . Trametinib is chemically known as N - (3- {3-cyclopropyl-5- [ (2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido [4,3-d]pyrimidin-1 (2H)-yl}phenyl)acetamide .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it is used in the synthesis of potential process-related impurities of trametinib . These impurities have a definite impact on the quality of the drug product .

Scientific Research Applications

Antitumor Activity

Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate and its derivatives have been extensively studied for their potential antitumor activities. A study by Gineinah et al. (2013) synthesized a series of pyrido[2,3-d]pyrimidines, including this compound, and evaluated their in vitro antitumor effects. The most active compound exhibited significant antitumor activity in vivo against Ehrlich ascites carcinoma in mice, highlighting the potential of these compounds in cancer treatment (Gineinah, M. M., Nasr, M. A., Badr, S. M. I., & El-Husseiny, W. M., 2013).

Synthesis and Chemical Reactions

The compound and its derivatives have been a focal point in chemical synthesis research. Burova et al. (1990) explored the acylation of 2,4,5-trioxo-7-aminopyrido[2,3-d]pyrimidines, including the reaction with various acylating agents, to understand the reactivity of different groups in the molecule (Burova, O., Smirnova, N., & Safonova, T. S., 1990).

Biological Evaluation

The biological activities of derivatives of this compound have been evaluated in several studies. Shanmugasundaram et al. (2011) synthesized derivatives and assessed their antibacterial, antifungal, and antitumor activities, contributing to the understanding of their broad spectrum of biological effects (Shanmugasundaram, P., Harikrishnan, N., Aanandini, M. V., Kumar, M. S., & Sateesh, J., 2011).

Synthesis of Functionalized Pyrimidines

Gein et al. (2020) reported on the synthesis of methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates through a four-component Biginelli reaction. This study highlights the versatility of this compound in creating functionalized pyrimidines, which are important in medicinal chemistry (Gein, V. L., Zamaraeva, T. M., Gorgopina, E. V., & Dmitriev, M. V., 2020).

Pharmaceutical Applications

The compound's derivatives have also been explored for potential pharmaceutical applications. For instance, Gangjee et al. (1997) synthesized novel derivatives as potential inhibitors of dihydrofolate reductases, showing their potential in treating infectious diseases (Gangjee, A., Vasudevan, A., & Queener, S., 1997).

Future Directions

The future directions of this compound could be related to its use in the synthesis of trametinib and its potential process-related impurities . This study will be helpful to the generic pharmaceutical industry for obtaining chemically pure trametinib .

properties

IUPAC Name

methyl 2,4,7-trioxo-1,8-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c1-17-8(15)3-2-4(13)10-6-5(3)7(14)12-9(16)11-6/h2H,1H3,(H3,10,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBNRMVZIKEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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